molecular formula C11H8O5 B12082955 2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid CAS No. 42969-62-0

2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid

Cat. No.: B12082955
CAS No.: 42969-62-0
M. Wt: 220.18 g/mol
InChI Key: WAUGKQWSQAUKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester (9CI) is an organic compound belonging to the class of phthalate esters. These compounds are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The compound is characterized by the presence of a benzene ring substituted with two carboxylic acid groups and an ester group derived from 1-methyl-2-propynyl alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester typically involves the esterification of phthalic anhydride with 1-methyl-2-propynyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Phthalic Anhydride+1-Methyl-2-Propynyl AlcoholH2SO41,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester+Water\text{Phthalic Anhydride} + \text{1-Methyl-2-Propynyl Alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester} + \text{Water} Phthalic Anhydride+1-Methyl-2-Propynyl AlcoholH2​SO4​​1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the continuous addition of phthalic anhydride and 1-methyl-2-propynyl alcohol into the reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted starting materials, followed by purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield phthalic acid and 1-methyl-2-propynyl alcohol.

    Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild heating conditions.

Major Products Formed

    Hydrolysis: Phthalic acid and 1-methyl-2-propynyl alcohol.

    Oxidation: Phthalic acid and various oxidation by-products.

    Substitution: Depending on the nucleophile, products can include amides, esters, or ethers.

Scientific Research Applications

1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester has several applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.

    Industry: Employed in the production of flexible PVC, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester primarily involves its interaction with polymer chains, where it inserts itself between the chains, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with hormone receptors, leading to endocrine-disrupting effects. The molecular targets include estrogen and androgen receptors, and the pathways involved are related to hormone signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Another phthalate ester used as a plasticizer with similar properties but different alcohol moiety.

    1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester: Similar structure but with a different ester group, leading to variations in physical properties and applications.

Uniqueness

1,2-Benzenedicarboxylicacid, mono(1-methyl-2-propynyl) ester is unique due to the presence of the 1-methyl-2-propynyl group, which imparts specific physical and chemical properties, such as increased rigidity and resistance to oxidation compared to other phthalate esters.

Properties

CAS No.

42969-62-0

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

2-(1-hydroxyprop-2-ynoxycarbonyl)benzoic acid

InChI

InChI=1S/C11H8O5/c1-2-9(12)16-11(15)8-6-4-3-5-7(8)10(13)14/h1,3-6,9,12H,(H,13,14)

InChI Key

WAUGKQWSQAUKPF-UHFFFAOYSA-N

Canonical SMILES

C#CC(O)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.